molecular formula C12H16N2O B8530990 2-Amino-4-(benzyloxy)-2-methylbutanonitrile

2-Amino-4-(benzyloxy)-2-methylbutanonitrile

Cat. No. B8530990
M. Wt: 204.27 g/mol
InChI Key: VLXXVTIRPSYSPT-UHFFFAOYSA-N
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Patent
US09126998B2

Procedure details

6.37 g (119.1 mmol) of ammonium chloride (dissolved in 15 ml of warm water) and 9 ml (216.6 mmol) of conc. ammonia in water were added to 5.31 g (108.3 mmol) of sodium cyanide in 10 ml of water. 19.3 g (108.3 mmol) of 4-(benzyloxy)butan-2-one, dissolved in 3 ml of ethanol, were then added. The mixture was stirred at RT for 15 min and at 60° C. for 2 h. Another 4 g (81.6 mmol) of sodium cyanide, 4.8 g (89.7 mmol) of ammonium chloride and 6.5 ml (156.4 mmol) of conc. ammonia in water were added and the mixture was stirred at 60° C. for a further 2 h. The reaction solution was then cooled, and 300 ml each of methylenechloride and water were added. After phase separation, the aqueous phase was extracted with 300 ml of methylene chloride. The combined organic phases were dried and concentrated. The crude product was purified on silica gel (cyclohexane/ethyl acetate gradient 6/4-1/1). This gave 19.9 g of the target compound (77% pure, 69% of theory).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
5.31 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
19.3 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
6.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+:2].[NH3:3].[C-:4]#N.[Na+].[CH2:7]([O:14][CH2:15][CH2:16][C:17](=O)[CH3:18])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O.C(O)C.C(Cl)Cl>[NH2:2][C:17]([CH3:18])([CH2:16][CH2:15][O:14][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:4]#[N:3] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
9 mL
Type
reactant
Smiles
N
Name
Quantity
5.31 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
19.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC(C)=O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
4.8 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6.5 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 15 min and at 60° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added
STIRRING
Type
STIRRING
Details
the mixture was stirred at 60° C. for a further 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then cooled
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 300 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel (cyclohexane/ethyl acetate gradient 6/4-1/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC(C#N)(CCOCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.